molecular formula C9H9FO2 B13404998 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-

1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-

Cat. No.: B13404998
M. Wt: 168.16 g/mol
InChI Key: DDOBBLWAIHDDKP-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]deca-6,9-dien-8-one,7-fluoro- is a unique organic compound characterized by its spirocyclic structure This compound is part of the oxaspiro family, which is known for its distinctive ring system that includes an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.5]deca-6,9-dien-8-one,7-fluoro- typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.5]deca-6,9-dien-8-one,7-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Oxaspiro[4.5]deca-6,9-dien-8-one,7-fluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]deca-6,9-dien-8-one,7-fluoro- involves its interaction with molecular targets through various pathways. The fluorine atom enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can lead to changes in biological activity, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxaspiro[4.5]deca-6,9-dien-8-one,7-fluoro- stands out due to the presence of the fluorine atom, which imparts unique chemical properties. This makes it more reactive and versatile compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

7-fluoro-1-oxaspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C9H9FO2/c10-7-6-9(3-1-5-12-9)4-2-8(7)11/h2,4,6H,1,3,5H2

InChI Key

DDOBBLWAIHDDKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=CC(=O)C(=C2)F)OC1

Origin of Product

United States

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